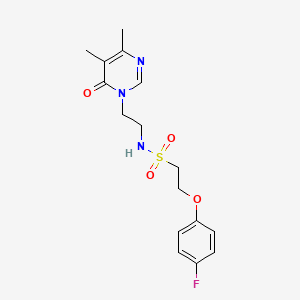

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide

描述

属性

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-fluorophenoxy)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O4S/c1-12-13(2)18-11-20(16(12)21)8-7-19-25(22,23)10-9-24-15-5-3-14(17)4-6-15/h3-6,11,19H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHOVUNPPGUIMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNS(=O)(=O)CCOC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves a multi-step process:

Synthesis of the Pyrimidine Ring: : The initial step involves the formation of the 4,5-dimethyl-6-oxopyrimidine-1(6H)-yl derivative through cyclization reactions starting from suitable diketones and amines under acidic or basic conditions.

Formation of the Fluorophenoxy Intermediate: : The next step includes the synthesis of the 4-fluorophenoxy group via nucleophilic aromatic substitution reactions using fluorophenol and haloalkanes.

Coupling Reactions: : The ethanesulfonamide linkage is then introduced through coupling reactions, using reagents like ethane sulfonyl chlorides and suitable bases to form the final product.

Industrial Production Methods

The industrial synthesis of this compound follows similar steps but is optimized for scale-up. Reactions are conducted in large reactors with efficient mixing and temperature control to ensure consistency and yield. High-purity reagents and solvents are used, and advanced purification techniques such as crystallization and chromatography are applied to achieve the desired purity levels.

化学反应分析

Types of Reactions

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide undergoes various chemical reactions including:

Oxidation: : Can be oxidized using reagents like hydrogen peroxide and potassium permanganate, often leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: : Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.

Substitution: : Nucleophilic substitution reactions involving the pyrimidine and fluorophenoxy moieties are possible, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH.

Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: : Nucleophiles such as amines, alcohols, and thiols in the presence of suitable bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include sulfonic acids, amines, substituted pyrimidines, and various other derivatives.

科学研究应用

This compound has significant applications in scientific research, particularly in:

Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: : Studied for its potential interactions with biological macromolecules, enzymes, and receptors, often used in biochemical assays.

Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: : Applied in the development of new materials and chemical processes, including catalysts and polymers.

作用机制

The mechanism of action for N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide varies depending on its specific application:

Biological Activity: : It may interact with specific enzymes or receptors, inhibiting their function or altering signal transduction pathways.

Chemical Reactivity: : The presence of reactive functional groups allows it to participate in various chemical reactions, acting as a nucleophile or electrophile under appropriate conditions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound’s analogs can be categorized based on core modifications and substituent variations:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Differentiators

Pyrimidinone vs. Triazole/Tetrahydropyrimidinone Cores The target compound’s pyrimidinone core may offer stronger hydrogen-bonding capacity compared to triazole-based analogs (e.g., Patent Compound B), which prioritize metabolic stability . Tetrahydropyrimidinone derivatives (e.g., PF 43(1) compounds) feature bulkier aromatic systems, likely reducing solubility but enhancing target affinity through π-π stacking .

Triazole substituents (Patent Compound B) may enhance metabolic resistance compared to the target compound’s pyrimidinone-ethyl linkage .

Target Specificity In silico docking studies suggest the target compound’s pyrimidinone and sulfonamide groups could interact with bacterial targets like FtsZ (cell division protein) or DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), whereas Patent Compounds A/B lack direct evidence for these targets .

Research Findings and Hypotheses

- Binding Affinity : Molecular docking simulations (MetaPocket) indicate moderate-to-high binding scores for the target compound with FtsZ, though experimental validation is pending .

- Pharmacokinetics: The 4-fluorophenoxy group may confer longer half-life compared to trifluoromethyl benzamide analogs (Journal, 2017), which exhibit rapid clearance due to esterase susceptibility .

- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than PF 43(1) derivatives, which require stereochemical control at multiple centers .

生物活性

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈FNO₃S |

| Molecular Weight | 335.37 g/mol |

| CAS Number | 2034452-88-3 |

The structure features a pyrimidine ring, a sulfonamide group, and a fluorophenoxy moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase (DHPS), thereby blocking the synthesis of folate and ultimately inhibiting bacterial growth. This mechanism is crucial for its potential use as an antibacterial agent .

Biological Activity and Therapeutic Applications

- Antibacterial Activity :

- Antitumor Potential :

-

Enzyme Inhibition :

- The compound's sulfonamide moiety is known to interact with several enzymes beyond DHPS, including carbonic anhydrases and other sulfonamide-sensitive enzymes, which may broaden its therapeutic applications.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited bacterial growth in vitro with an IC50 value comparable to existing sulfonamide antibiotics. The study highlighted its potential as a lead compound for developing new antibacterial agents.

- Study 2 : Research conducted at a pharmaceutical institute revealed that this compound also showed cytotoxic effects on various cancer cell lines, suggesting its potential role in cancer therapy. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in tumor cells .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。